N6-(6-Aminohexyl)-2'-deoxyadenosine

Übersicht

Beschreibung

“N6-(6-Aminohexyl)-2’-deoxyadenosine” is a derivative of 8-Amino-2’-deoxyadenosine, which is derived from 8-Azido-2’-deoxyadenosine. It is a vital biomedical product commonly used in the detection and imaging of cellular processes . It serves as a fluorescent probe, binding to ATP-dependent enzymes and facilitating their visualization .

Synthesis Analysis

The synthesis of N6-(6-Aminohexyl)-NAD+ and its application to affinity chromatography was discussed in a paper by Michael Harvey . The absorption maximum of N6-(6-Aminohexyl)-dinucleotide and N6-(6-Aminohexyl)-5’-AMP was observed at 263 nm .

Molecular Structure Analysis

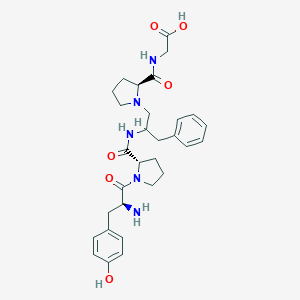

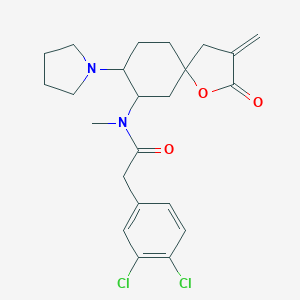

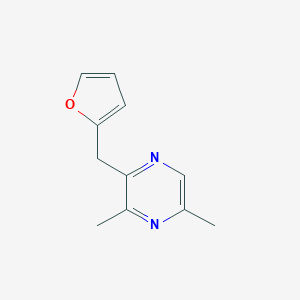

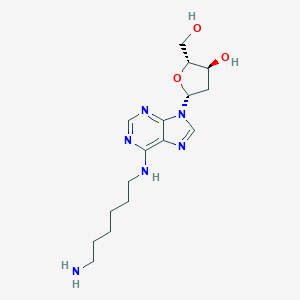

The molecular formula of N6-(6-Aminohexyl)-2’-deoxyadenosine is C16H26N6O3 . The molecular weight is 350.42 g/mol. The exact mass is 350.206635 Da .

Chemical Reactions Analysis

The absorption maximum of N6-(6-Aminohexyl)-dinucleotide and N6-(6-Aminohexyl)-5’-AMP was observed at 263 nm .

Physical And Chemical Properties Analysis

The molecular formula of N6-(6-Aminohexyl)-2’-deoxyadenosine is C16H26N6O3 . The molecular weight is 350.42 g/mol. The exact mass is 350.206635 Da .

Wissenschaftliche Forschungsanwendungen

RNA Labeling

N6-(6-Aminohexyl)-2’-deoxyadenosine: is used in RNA labeling to incorporate biotin labels into RNA molecules. This allows for the subsequent detection and purification of the RNA using streptavidin-based methods . This application is crucial for studying RNA localization, structure, and interactions within cells.

Study of Protein-RNA Interactions

The compound is utilized to study protein-RNA interactions. By labeling RNA molecules with N6-(6-Aminohexyl)-2’-deoxyadenosine , researchers can investigate how proteins bind to RNA, which is essential for understanding processes like RNA splicing, translation, and stability .

Molecular Biology Research

In molecular biology, N6-(6-Aminohexyl)-2’-deoxyadenosine is used for 3’-end labeling of RNA with yeast poly(A) polymerase. This application is significant for creating RNA probes for hybridization experiments to detect specific RNA sequences .

Development of RNA-based Therapeutics

This compound plays a role in the development of RNA-based therapeutics. By modifying RNA molecules, researchers can enhance their stability and efficacy as therapeutic agents, potentially leading to new treatments for various diseases .

Biochemical Studies

N6-(6-Aminohexyl)-2’-deoxyadenosine: is used in biochemical studies to investigate the function of RNA molecules and their components. This includes studying the kinetics and mechanisms of enzymes that interact with RNA .

Drug Discovery

The compound is instrumental in drug discovery, particularly in the identification of novel adenosine-derived inhibitors. These inhibitors can target proteins such as the 70 kDa Heat Shock Protein, which is involved in the cellular stress response .

Biophysical Research

In biophysical research, N6-(6-Aminohexyl)-2’-deoxyadenosine is used to measure chemical and mechanical events in molecular motors like myosin V. This application is vital for understanding the molecular basis of muscle contraction and other cellular movements .

Synthetic Biology

Lastly, in synthetic biology, this compound can be used to engineer novel RNA molecules with specific functions. This could lead to the creation of new biological systems and devices with a wide range of applications .

Wirkmechanismus

Target of Action

N6-(6-Aminohexyl)-2’-deoxyadenosine is a modified nucleotide, and its primary targets are likely to be the enzymes that interact with adenosine or its derivatives, such as RNA polymerases . These enzymes play a crucial role in the synthesis of RNA molecules, which are essential for protein synthesis and other cellular functions .

Mode of Action

The compound interacts with its targets by being incorporated into the RNA molecules during the transcription process . The presence of the aminohexyl group at the N6 position of the adenosine molecule could potentially alter the properties of the RNA molecule, affecting its stability, structure, or interactions with other molecules .

Biochemical Pathways

Given its structure, it might influence the methylation pathways involved in rna processing and modification . Methylation is a crucial post-transcriptional modification that affects the fate of RNA molecules, influencing their stability, translation, and other functions .

Pharmacokinetics

Like other nucleoside analogs, its absorption, distribution, metabolism, and excretion (adme) could be influenced by various factors, including its chemical structure, the presence of transport proteins, and the metabolic enzymes in the body .

Result of Action

The molecular and cellular effects of N6-(6-Aminohexyl)-2’-deoxyadenosine’s action would depend on the context of its use. If incorporated into RNA molecules, it could potentially affect the function of these molecules, leading to changes in protein synthesis or other cellular processes .

Action Environment

The action, efficacy, and stability of N6-(6-Aminohexyl)-2’-deoxyadenosine could be influenced by various environmental factors. These might include the presence of other molecules, pH, temperature, and the specific cellular environment . For instance, its stability could be affected by the presence of nucleases, enzymes that degrade nucleic acids .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3S,5R)-5-[6-(6-aminohexylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N6O3/c17-5-3-1-2-4-6-18-15-14-16(20-9-19-15)22(10-21-14)13-7-11(24)12(8-23)25-13/h9-13,23-24H,1-8,17H2,(H,18,19,20)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGAGWFLDCAWGN-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCCCCCN)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCCCCCN)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-(6-Aminohexyl)-2'-deoxyadenosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.